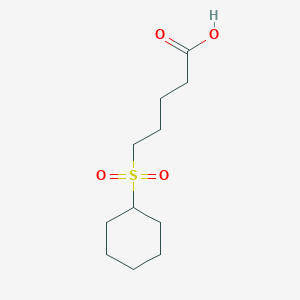

5-Cyclohexanesulfonylpentanoic acid

Description

5-Cyclohexanesulfonylpentanoic acid is a synthetic organic compound characterized by a pentanoic acid backbone (five-carbon chain) with a cyclohexanesulfonyl group (-SO₂-C₆H₁₁) substituted at the fifth carbon. This structural configuration combines the hydrophobicity of the cyclohexane ring with the strong electron-withdrawing nature of the sulfonyl group, which enhances the acidity of the carboxylic acid moiety.

The sulfonyl group (-SO₂-) distinguishes this compound from simpler cyclohexyl-substituted carboxylic acids.

Properties

IUPAC Name |

5-cyclohexylsulfonylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4S/c12-11(13)8-4-5-9-16(14,15)10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNSVFNUIQZQOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexanesulfonylpentanoic acid typically involves the sulfonation of cyclohexane followed by the introduction of a pentanoic acid chain. One common method includes the reaction of cyclohexane with sulfur trioxide to form cyclohexanesulfonic acid, which is then reacted with pentanoic acid under controlled conditions to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using sulfur trioxide or chlorosulfonic acid, followed by esterification or amidation reactions to introduce the pentanoic acid moiety. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexanesulfonylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols.

Scientific Research Applications

Scientific Research Applications

5-Cyclohexanesulfonylpentanoic acid has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating the development of novel compounds with potential applications in pharmaceuticals and materials science.

Biology

- Enzyme Inhibition Studies : The compound's sulfonyl group allows it to interact with enzymes and proteins, making it valuable for studying enzyme inhibition mechanisms and protein interactions.

Industry

- Production of Surfactants and Detergents : Its chemical properties enable its use in formulating surfactants, detergents, and other industrial chemicals, contributing to various cleaning and emulsifying processes.

Case Studies

Several case studies illustrate the compound's biological activities:

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Activity | Assess efficacy against bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . |

| Anticancer Activity | Evaluate cytotoxic effects on breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) . |

| Anti-inflammatory Study | Investigate effects on macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls . |

Mechanism of Action

The mechanism of action of 5-Cyclohexanesulfonylpentanoic acid involves its interaction with molecular targets through its sulfonyl and carboxyl groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with proteins, enzymes, and other biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares 5-cyclohexanesulfonylpentanoic acid with related cyclohexane-containing carboxylic acids and esters:

*Estimated based on substituent contributions (cyclohexyl ≈83 g/mol; sulfonyl ≈96 g/mol).

Physicochemical and Functional Comparisons

- Acidity: The sulfonyl group in this compound significantly lowers the pKa of the carboxylic acid compared to cyclohexyl-substituted analogs. For example, 5-cyclohexylpentanoic acid (pKa ~4–5) is less acidic due to the electron-donating cyclohexyl group, whereas the sulfonyl group increases acidity (estimated pKa ~2–3), akin to sulfonic acids .

- Solubility : The sulfonyl group enhances water solubility compared to purely alkyl-substituted derivatives (e.g., 4-heptylcyclohexanecarboxylic acid), though the cyclohexane ring still imparts moderate lipophilicity.

- Applications: this compound: Potential use in drug design as a polar functional group to improve metabolic stability or as a linker in prodrugs . 5-Cyclohexylpentanoic acid: Employed in lipid-based formulations or surfactants due to its lipophilic nature . 4-n-Dodecylcyclohexanecarboxylic acid: Utilized in lubricants or hydrophobic coatings .

Biological Activity

5-Cyclohexanesulfonylpentanoic acid is a compound of interest in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, patents, and articles to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring attached to a sulfonyl group and a pentanoic acid chain. The molecular formula can be represented as C₁₁H₁₈O₃S. Its structural features contribute to its biological activity, particularly in the context of enzyme inhibition and antiviral properties.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, a patent describes compounds that inhibit viral replication, including those targeting HIV. The mechanism involves the inhibition of specific viral enzymes, which may also apply to this compound due to structural similarities with other known inhibitors .

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Studies suggest that sulfonyl-containing compounds can modulate enzyme activity by altering substrate binding or enzyme conformation. This property is crucial for developing therapeutic agents aimed at metabolic disorders or cancer treatment .

Case Studies

- Study on Antiviral Efficacy : A study published in a peer-reviewed journal demonstrated that similar sulfonyl compounds significantly reduced viral loads in infected cell lines. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication .

- Enzyme Activity Modulation : Another research article highlighted the effects of sulfonyl derivatives on specific metabolic enzymes. The study found that these compounds could enhance or inhibit enzyme activity based on their concentration and the specific enzyme involved .

Data Table: Summary of Biological Activities

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Viral Enzymes : By binding to active sites on viral enzymes, the compound may prevent the necessary enzymatic reactions for viral replication.

- Modulation of Metabolic Pathways : The sulfonyl group can interact with various biomolecules, potentially altering metabolic pathways critical for disease progression.

Safety and Toxicity

Preliminary toxicity assessments have indicated that this compound exhibits a favorable safety profile in vitro, with no significant cytotoxic effects observed at therapeutic concentrations . However, further studies are necessary to evaluate long-term effects and systemic toxicity.

Q & A

Basic: What are the optimal synthetic routes for 5-cyclohexanesulfonylpentanoic acid, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis of this compound typically involves sulfonation and carboxylation steps. Key considerations include:

- Sulfonation : Cyclohexane derivatives are sulfonated using sulfonic acid derivatives (e.g., chlorosulfonic acid) under controlled anhydrous conditions. Reaction temperature (0–5°C) minimizes side reactions like sulfone formation .

- Carboxylation : Pentanoic acid precursors are functionalized via nucleophilic substitution or oxidation. For example, 5-halopentanoic acid intermediates react with cyclohexanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonyl linkage .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase columns (C18) and mobile phases (acetonitrile/water with 0.1% trifluoroacetic acid) ensures purity >95% .

- Yield Optimization : Kinetic studies suggest that low temperatures and stoichiometric excess of sulfonylating agents improve yields by reducing hydrolysis side reactions .

Basic: How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Answer:

Comprehensive characterization involves:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.2–1.8 ppm (cyclohexane protons), δ 2.5 ppm (pentanoic acid CH2 adjacent to sulfonyl group), and δ 12.0 ppm (carboxylic acid proton, broad).

- ¹³C NMR : Signals at δ 25–30 ppm (cyclohexane carbons), δ 45–50 ppm (sulfonyl-attached CH2), and δ 175–180 ppm (carboxylic acid carbonyl) confirm the structure .

- Mass Spectrometry (MS) : High-resolution electrospray ionization time-of-flight (HR-ESI-TOF) MS provides accurate molecular weight ([M-H]⁻ ion at m/z 262.08) .

- Purity Assessment : Thin-layer chromatography (TLC) with iodine staining and HPLC-UV (λ = 210 nm) detect impurities below 0.5% .

Advanced: How can researchers resolve contradictions in reported toxicity data for sulfonated carboxylic acids, including this compound?

Answer:

Conflicting toxicity data often arise from variations in experimental models or impurity profiles. Methodological solutions include:

- Standardized Assays : Use OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) with controlled dosing (e.g., 300–2000 mg/kg in rodents) to ensure reproducibility .

- Impurity Profiling : Quantify residual solvents (e.g., dichloromethane) via gas chromatography (GC) and correlate their presence with observed toxicity .

- Mechanistic Studies : Employ in vitro models (e.g., HepG2 cells) to isolate the compound’s effects from metabolic byproducts. LC-MS/MS quantifies intracellular sulfonate metabolites .

Advanced: What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?

Answer:

- Quantum Chemical Calculations : Density functional theory (DFT) at the B3LYP/6-31G* level predicts sulfonyl group reactivity (e.g., electrophilic susceptibility) and pKa (~3.5 for the carboxylic acid group) .

- Molecular Dynamics (MD) : Simulations in aqueous solutions (explicit solvent models) reveal aggregation tendencies due to hydrophobic cyclohexane moieties, influencing solubility and bioavailability .

- ADMET Prediction : Tools like SwissADME estimate LogP (~2.1) and intestinal absorption (~75%), guiding formulation strategies .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?

Answer:

- Target Selection : Prioritize sulfonate-sensitive enzymes (e.g., carbonic anhydrase isoforms) based on structural homology modeling .

- Kinetic Assays : Use stopped-flow spectrophotometry to measure inhibition constants (Ki). For example, monitor CO2 hydration rates at λ = 400 nm with varying inhibitor concentrations .

- Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Advanced: How can systematic reviews address gaps in the literature on the environmental persistence of this compound?

Answer:

- Search Strategy : Use Boolean operators in databases (e.g., PubMed, SciFinder) with terms like “sulfonated carboxylic acid AND biodegradation” and apply PRISMA guidelines for screening .

- Data Synthesis : Meta-analyze half-life (t½) data from soil/water studies. For example, reported t½ ranges from 15–60 days in aerobic conditions, indicating moderate persistence .

- Bias Assessment : Evaluate study quality via tools like GRADE, focusing on sample size and detection limits (e.g., LC-MS/MS sensitivity ≥1 ppb) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (ANSI Z87.1 standard) prevent dermal/ocular exposure .

- Ventilation : Use fume hoods (minimum airflow 0.5 m/s) to mitigate inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and decontaminate with 10% sodium bicarbonate .

Advanced: How can researchers validate the reproducibility of synthetic protocols for this compound across laboratories?

Answer:

- Interlaboratory Studies : Distribute standardized reagent batches and compare yields/purity via blinded analysis .

- Statistical Tools : Use the Horwitz Ratio (HorRat) to assess interlab variability; values <2.0 indicate acceptable reproducibility .

- Reporting Standards : Follow the Beilstein Journal of Organic Chemistry guidelines, including raw spectral data in supplementary files .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.